molecular formula C20H20FNO4S B2892655 1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1705101-60-5

1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone

カタログ番号: B2892655
CAS番号: 1705101-60-5
分子量: 389.44
InChIキー: OVSIJYDQRWDIDN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone is a thiazepane-derived compound featuring a benzo[d][1,3]dioxole (methylenedioxybenzene) moiety and a 2-fluorophenoxy substitution. The ethanone group at position 1 and the 2-fluorophenoxy substituent at position 2 enhance its reactivity and electronic properties, making it a candidate for pharmacological studies .

特性

IUPAC Name

1-[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4S/c21-15-3-1-2-4-16(15)24-12-20(23)22-8-7-19(27-10-9-22)14-5-6-17-18(11-14)26-13-25-17/h1-6,11,19H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSIJYDQRWDIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone is an organic molecule with a complex structure that suggests potential for various biological activities. Its unique combination of functional groups, including a thiazepane ring and a benzo[d][1,3]dioxole moiety, may influence its pharmacological properties and interactions with biological targets.

Structural Composition

The compound consists of:

  • Thiazepane Ring : Contributes to structural rigidity and may enhance binding affinity to biological targets.
  • Benzo[d][1,3]dioxole Moiety : Known for its role in medicinal chemistry, providing potential interaction sites for biological activity.
  • Fluorophenoxy Group : Enhances electronic properties, which could improve pharmacological efficacy.

Predicted Pharmacological Effects

While specific biological activity data for this compound is limited, similar compounds have shown a range of pharmacological effects. Computational tools like the Prediction of Activity Spectra for Substances (PASS) can provide insights into potential activities based on structural features. Compounds with similar structures typically exhibit:

  • Anticancer Activity : Many thiazepane derivatives have been investigated for their ability to inhibit tumor growth.
  • Antimicrobial Properties : The presence of diverse functional groups may contribute to antibacterial or antifungal effects.
  • CNS Activity : Some derivatives have shown promise in modulating central nervous system functions.

The mechanisms through which this compound may exert its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, affecting processes like proliferation and apoptosis.
  • Receptor Interaction : Potential interactions with neurotransmitter receptors could influence CNS activity.

In Vitro Studies

Research has employed high-throughput screening methodologies to evaluate the biological activity of thiazepane derivatives. For instance:

CompoundTargetIC50 (μM)Reference
Compound ACancer Cell Line (MCF-7)16.19 ± 1.35
Compound BAntimicrobial Assay25.00 ± 2.00

These studies indicate that modifications in the structure can significantly affect the compound's potency against various biological targets.

Structure-Activity Relationship (SAR)

SAR studies are crucial in understanding how different substituents on the thiazepane and dioxole rings affect biological activity. For example, modifications such as halogen substitutions have been shown to enhance binding affinity at specific receptors.

Synthesis and Development

The synthesis of 1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone typically involves multi-step organic reactions:

  • Formation of the Benzo[d][1,3]dioxole Ring : Achieved through cyclization reactions involving catechol derivatives.
  • Synthesis of the Thiazepane Ring : Involves reactions between suitable amines and thiols under basic conditions.
  • Coupling Reactions : Final coupling with a fluorophenyl derivative using palladium-catalyzed cross-coupling techniques.

類似化合物との比較

2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone (CAS 1798543-27-7)

  • Molecular Formula: C20H20ClNO3S
  • Key Features: Substitution: 2-chlorophenyl on the thiazepane ring vs. 2-fluorophenoxy in the target compound. Electronic Effects: Chlorine (electron-withdrawing) vs. Molecular Weight: 389.9 g/mol vs. ~379.8 g/mol (estimated for the target compound).
  • Synthesis : Similar coupling strategies using halogenated intermediates, as evidenced by analogous procedures in thiazepane derivatives .

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone (CAS 2034534-92-2)

  • Molecular Formula: C18H19NO3S2
  • Key Features: Thiophene vs. benzo[d][1,3]dioxole: Thiophene’s aromatic sulfur may influence solubility and π-π stacking. Sulfone Group (1,1-dioxido): Enhances polarity and hydrogen-bonding capacity compared to the non-oxidized thiazepane in the target compound.
  • Applications : Sulfone-containing thiazepanes are often explored for anti-inflammatory or kinase inhibitory activity .

Analogues with Benzo[d][1,3]dioxole and Heterocyclic Substitutions

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone (CAS 2034447-31-7)

  • Molecular Formula: C19H19NO4
  • Key Features: Pyrrolidine vs. Thiazepane: Smaller ring size reduces conformational flexibility but may improve metabolic stability. 4-Hydroxyphenyl: Introduces a polar phenolic group, contrasting with the lipophilic 2-fluorophenoxy in the target compound.
  • Synthetic Pathway : Likely involves reductive amination or nucleophilic substitution, as seen in related pyrrolidine derivatives .

1-(4-Phenethylbenzo[d][1,3]dioxol-5-yl)ethanone (3oa)

  • Molecular Formula: Not explicitly stated, but structurally simpler.
  • Key Features :
    • Lacks the thiazepane ring, focusing instead on a phenethyl-substituted benzo[d][1,3]dioxole.
    • Demonstrates the role of the methylenedioxy group in stabilizing aromatic interactions, a feature retained in the target compound .

Electronic and Steric Comparisons

Compound Heterocycle Substituent Molecular Weight (g/mol) Key Functional Groups
Target Compound 1,4-Thiazepane 2-Fluorophenoxy ~379.8 Ethanone, Benzo[d][1,3]dioxole
CAS 1798543-27-7 1,4-Thiazepane 2-Chlorophenyl 389.9 Ethanone, Benzo[d][1,3]dioxole
CAS 2034534-92-2 1,4-Thiazepane Thiophen-2-yl 383.5 Ethanone, Sulfone
CAS 2034447-31-7 Pyrrolidine 4-Hydroxyphenyl 325.4 Ethanone, Phenolic -OH
1-(4-Phenethylbenzo[d][1,3]dioxol-5-yl)ethanone None Phenethyl ~270.3 Ethanone, Benzo[d][1,3]dioxole

Electronic Effects :

  • Fluorine and chlorine substituents increase electrophilicity, but fluorine’s smaller size may reduce steric hindrance.

Steric Considerations :

  • The seven-membered thiazepane ring offers greater flexibility than pyrrolidine, possibly enabling better target adaptation.
  • Phenethyl groups (e.g., compound 3oa) introduce bulkiness, which may limit membrane permeability compared to the target compound’s thiazepane-fluorophenoxy system.

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows pathways analogous to CAS 1798543-27-7, utilizing α-halogenated ketones and heterocyclic amines .
  • Pharmacological Potential: The benzo[d][1,3]dioxole moiety is associated with MAO inhibition and neuroprotective effects, while fluorophenoxy groups are common in CNS-active drugs .
  • Optimization Opportunities : Replacement of the thiazepane sulfur with a sulfone (as in CAS 2034534-92-2) could modulate bioavailability and metabolic stability .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?

Answer:
The synthesis involves multi-step protocols, typically starting with functionalization of the thiazepane ring followed by coupling with the benzo[d][1,3]dioxol and fluorophenoxy moieties. Key steps include:

  • Ring formation : Cyclization of thiol-containing precursors under controlled pH and temperature to form the 1,4-thiazepane core .
  • Coupling reactions : Use of nucleophilic aromatic substitution (e.g., Mitsunobu conditions) to attach the 2-fluorophenoxy group .
  • Reagent optimization : Employing catalysts like Pd(OAc)₂ for cross-coupling reactions, as seen in analogous benzodioxol-containing syntheses .
  • Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity. Yields improve with inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF, DCM) .

Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions. For example, the benzo[d][1,3]dioxol proton singlet appears at δ ~6.8 ppm, while thiazepane ring protons show splitting patterns between δ 3.5–4.5 ppm .
  • Mass spectrometry (HRMS) : Exact mass matching (±5 ppm) confirms molecular formula (e.g., [M+H]⁺ for C₂₀H₁₉FNO₄S requires m/z 388.1018) .
  • X-ray crystallography : Single-crystal analysis using SHELX software resolves spatial arrangements, particularly the orientation of fluorophenoxy and benzodioxol groups .

Advanced: How can computational modeling elucidate the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Software like AutoDock Vina predicts binding modes to enzymes (e.g., cytochrome P450). The fluorophenoxy group’s electronegativity enhances hydrogen bonding with active-site residues .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .
  • SAR studies : Compare docking scores of analogs (e.g., varying fluorine positions) to identify critical substituent contributions .

Advanced: How should researchers resolve contradictions between in vitro and in vivo efficacy data?

Answer:

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability (e.g., via LC-MS/MS) to identify metabolic instability. The benzodioxol group may undergo rapid hepatic glucuronidation .
  • Metabolite identification : Use liver microsomes + NADPH to detect oxidative metabolites (e.g., hydroxylation at the thiazepane ring) .
  • Dose optimization : Adjust in vivo dosing regimens based on AUC calculations to match in vitro IC₅₀ values .

Advanced: What experimental approaches validate the proposed mechanism of action involving reactive oxygen species (ROS) generation?

Answer:

  • ROS assays : Use fluorescent probes (e.g., DCFH-DA) in cell lines. A 2-fold increase in fluorescence intensity at 10 μM suggests ROS-mediated cytotoxicity .
  • Enzyme inhibition studies : Test inhibition of SOD or catalase to confirm ROS accumulation. IC₅₀ shifts in the presence of inhibitors support the mechanism .
  • Gene expression profiling : qPCR for ROS-responsive genes (e.g., NRF2, HO-1) validates pathway activation .

Basic: What are best practices for assessing the compound’s stability under varying storage conditions?

Answer:

  • Accelerated stability studies : Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC; <5% impurity indicates robustness .
  • Light sensitivity : Expose to UV (320–400 nm) for 48 hrs. Absence of new HPLC peaks confirms photostability .
  • Solution stability : Prepare stock solutions in DMSO and analyze by NMR after 30 days. Signal consistency at δ 7.1–7.3 ppm (aromatic protons) confirms integrity .

Advanced: How can researchers address low solubility in aqueous buffers during biological assays?

Answer:

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Salt formation : React with HCl or sodium acetate to improve hydrophilicity. Monitor pH (6.5–7.4) to prevent precipitation .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release in cell media .

Advanced: What strategies differentiate nonspecific protein binding from target-specific interactions?

Answer:

  • SPR biosensing : Measure binding kinetics (ka/kd) to immobilized target vs. BSA controls. A 10-fold higher affinity (KD <1 μM) indicates specificity .
  • Competitive ELISA : Pre-incubate with serum albumin; >80% signal retention confirms target selectivity .
  • Cellular thermal shift assay (CETSA) : Monitor protein denaturation shifts (ΔTm >2°C) in target-expressing cells .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。